molecular formula C4H5N4NaO3S2 B13571762 Acetazolamide sodium salt; Diamox Parenteral; Sodium acetazolamidate; Sodium acetazolamide; Vetamox

Acetazolamide sodium salt; Diamox Parenteral; Sodium acetazolamidate; Sodium acetazolamide; Vetamox

Cat. No.: B13571762
M. Wt: 244.2 g/mol
InChI Key: MRSXAJAOWWFZJJ-UHFFFAOYSA-M
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Description

Acetazolamide sodium salt and its derivatives are carbonic anhydrase inhibitors (CAIs) used therapeutically for diverse indications, including glaucoma, heart failure, metabolic disorders, and altitude sickness. Below is an overview of the compounds specified:

  • Acetazolamide sodium salt: The sodium salt formulation of acetazolamide, enhancing solubility for parenteral administration. It is chemically designated as N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide sodium salt (MW 244.2) and is reconstituted for intravenous use .
  • Diamox Parenteral: The brand name for injectable acetazolamide sodium salt. Each vial contains 500 mg of acetazolamide sodium, adjusted to pH 9.2 with sodium hydroxide .
  • Sodium acetazolamidate/Sodium acetazolamide: Synonym for acetazolamide sodium salt, emphasizing its ionic form. These terms are interchangeable in pharmacological contexts .

These compounds share a common mechanism: inhibition of carbonic anhydrase (CA), reducing bicarbonate reabsorption in renal tubules and aqueous humor secretion in the eye .

Properties

Molecular Formula

C4H5N4NaO3S2

Molecular Weight

244.2 g/mol

IUPAC Name

sodium;acetyl-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)azanide

InChI

InChI=1S/C4H6N4O3S2.Na/c1-2(9)6-3-7-8-4(12-3)13(5,10)11;/h1H3,(H3,5,6,7,9,10,11);/q;+1/p-1

InChI Key

MRSXAJAOWWFZJJ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[N-]C1=NN=C(S1)S(=O)(=O)N.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Class and Mechanism

Compound Drug Class Primary Mechanism Key Indications
Acetazolamide sodium Carbonic anhydrase inhibitor Inhibits CA in proximal tubules and ciliary body Glaucoma, heart failure, metabolic alkalosis
Methazolamide Carbonic anhydrase inhibitor Similar to acetazolamide, but higher lipophilicity Glaucoma (less renal excretion)
Dichlorphenamide Carbonic anhydrase inhibitor Dual CA inhibition (CA II and IV isoforms) Periodic paralysis, glaucoma
Furosemide Loop diuretic Blocks Na+/K+/2Cl- cotransporter in thick ascending limb Edema, hypertension
Chlorthalidone Thiazide-like diuretic Inhibits Na+/Cl- cotransporter in distal tubule Hypertension, heart failure

Efficacy in Heart Failure

  • Acetazolamide vs. Loop Diuretics :
    • In the DIURESIS-CHF trial, acetazolamide added to loop diuretics increased natriuresis by 10–20% and diuretic efficiency by 62% .
    • Compared to furosemide, acetazolamide reduced glomerular filtration rate (GFR) by 21% within 60 minutes, while furosemide maintained GFR .
  • Acetazolamide vs. Chlorthalidone :
    • The CANDI trial (retrospective) reported acetazolamide’s superiority in weight loss, serum pH reduction, and countering metabolic alkalosis .

Adverse Effects and Interactions

Compound Key Side Effects Notable Interactions
Acetazolamide sodium Metabolic acidosis, hypokalemia, drowsiness Reduced efficacy with sodium bicarbonate
Methazolamide Stevens-Johnson syndrome, renal calculi Enhanced toxicity with salicylates
Furosemide Hypokalemia, ototoxicity Synergistic hypotension with ACE inhibitors
Dichlorphenamide Paresthesia, hypokalemia Exacerbates hyperchloremic acidosis

Q & A

Q. What experimental models are used to quantify the pharmacological mechanism of acetazolamide sodium salt as a carbonic anhydrase inhibitor?

Acetazolamide sodium salt inhibits carbonic anhydrase isoforms (CA-II and CA-IV), altering bicarbonate and proton gradients. Researchers quantify this via:

  • In vitro enzymatic assays (e.g., stopped-flow spectroscopy) to measure CA inhibition kinetics (IC₅₀ values).
  • In vivo models (e.g., rodent intraocular pressure measurements for glaucoma studies) to correlate enzyme inhibition with physiological effects .

Q. What dosing protocols are standard for acetazolamide sodium salt in preclinical studies?

Preclinical dosing varies by model:

  • Acute Mountain Sickness : 500–1000 mg/day (human equivalent dose adjusted for species) in divided doses .
  • Neurovascular Studies : 22 mg/kg IV in cerebral blood flow (CBF) experiments, with post-administration monitoring at 30–60 min intervals .
  • Formulation : Reconstitute lyophilized powder with sterile water (5 mL/vial) for IV/IM use; stability ≤24 hours when refrigerated .

Q. How is acetazolamide sodium salt used to modulate cerebral blood flow (CBF) in neurovascular research?

The "Diamox challenge" involves administering acetazolamide (22 mg/kg IV) to induce vasodilation via CO₂ accumulation. CBF is measured using:

  • Xenon/CT scanning : Quantifies regional CBF changes pre/post-administration .
  • Response Categories :
CategoryPre-Diamox CBFPost-Diamox CBFClinical Relevance
INormalIncreasedHealthy reserve
IILowIncreasedCompensated risk
IIILow/NormalNo changeHigh risk

Advanced Research Questions

Q. How can contradictory findings on acetazolamide’s cerebral hemodynamic effects be resolved?

Discrepancies arise from age-dependent CBF responses and methodological variability:

  • Age Effects : CBF decreases with age; hyperfrontality (higher frontal CBF) is pronounced in younger subjects. Normalize data using age-adjusted reference ranges .
  • Measurement Timing : Post-Diamox CBF peaks at 20–30 min; delayed measurements underestimate effects .
  • Statistical Thresholds : Use 95% confidence intervals (e.g., ±30% for resting CBF) to distinguish pathological vs. normal variance .

Q. What methodological considerations are critical for trials investigating acetazolamide in idiopathic intracranial hypertension (IIH)?

Key design elements from the IIH Treatment Trial include:

  • Outcome Measures : Perimetric Mean Deviation (PMD) for visual field loss; papilledema grading via Frisén scale .
  • Dosing : Escalate to 4 g/day (max tolerated) with sodium-restricted diets to mitigate edema .
  • Confounders : Adjust for weight loss (acetazolamide group: −7.5 kg vs. placebo −3.45 kg) and electrolyte imbalances .

Q. How do physicochemical interactions impact acetazolamide sodium salt’s formulation stability and adsorption?

Adsorption studies reveal:

  • Surface Interactions : Acetazolamide forms mixed layers with surfactants (e.g., sodium 1-decanesulfonate), altering differential capacitance at electrode interfaces. Use electrochemical impedance spectroscopy to quantify adsorption isotherms .
  • pH Sensitivity : Lyophilized formulations require pH 9.6 (adjusted with NaOH/HCl) to maintain solubility; deviations >±0.5 reduce stability .

Q. What strategies optimize acetazolamide’s use in novel therapeutic areas like bipolar disorder (BD)?

Preliminary scoping reviews suggest:

  • Mechanistic Hypotheses : Target CA-mediated pH dysregulation in neuronal excitability. Prioritize animal models with CA-II overexpression .
  • Data Synthesis : Include non-English studies with machine translation and contact authors for missing pharmacokinetic data .

Methodological Tables

Table 1: Key Outcomes from the IIH Treatment Trial (n=165)

ParameterAcetazolamide + DietDiet AloneTreatment Effect (95% CI)P-value
PMD Improvement (dB)1.430.710.71 (0–1.43)0.050
Papilledema Grade Change−1.31−0.61−0.70 (−0.99–−0.41)<0.001
Weight Loss (kg)−7.50−3.45−4.05 (−6.27–−1.83)<0.001

Table 2: Age-Dependent CBF Responses to Diamox (n=55)

Age Group (Years)Resting CBF (mL/100g/min)Post-Diamox CBF (mL/100g/min)Fold Increase
20–3078.2132.91.70
50–6062.4106.11.70

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